2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol
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Overview
Description
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol is an organic compound with the molecular formula C20H18O It is characterized by its unique structure, which includes a hexene backbone with phenyl groups attached at the 5th and 6th positions, and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexene Backbone: This can be achieved through a series of alkylation and elimination reactions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation.
Addition of the Hydroxyl Group: The hydroxyl group is typically added through a hydration reaction, often using hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hexen-3-yn-2-ol: Lacks the phenyl groups, resulting in different reactivity and applications.
5,6-Diphenylhex-5-en-3-yn-2-ol: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62839-51-4 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-methyl-5,6-diphenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C19H18O/c1-19(2,20)14-13-18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,15,20H,1-2H3 |
InChI Key |
PSCIEXXAGLGNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=CC1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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